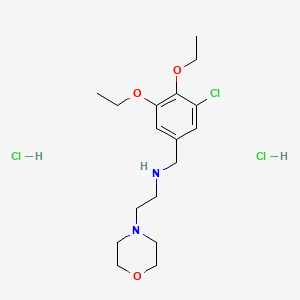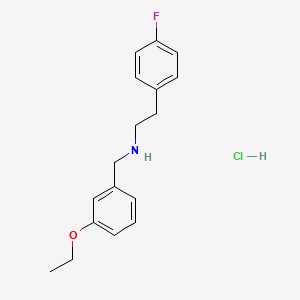![molecular formula C22H27N3O2 B5418895 N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5418895.png)
N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide, also known as RO-5166017, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of indane carboxamides and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide involves its binding to the sigma-1 receptor, which results in the modulation of various signaling pathways. This, in turn, leads to the activation of neuroprotective mechanisms and the inhibition of neurotoxic processes.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of calcium influx, and the regulation of ion channels. It has also been found to have neuroprotective effects, including the prevention of neuronal death and the reduction of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide in lab experiments include its high affinity for the sigma-1 receptor, its ability to modulate various signaling pathways, and its neuroprotective effects. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its pharmacological properties.
Direcciones Futuras
There are several future directions for research on N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide, including the development of new drugs that target the sigma-1 receptor, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its role in other cellular processes. Additionally, further research is needed to fully understand the pharmacological properties of this compound and its potential limitations in drug development.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. Its high affinity for the sigma-1 receptor, its ability to modulate various signaling pathways, and its neuroprotective effects make it a promising candidate for further research. However, further studies are needed to fully understand its pharmacological properties and potential limitations.
Métodos De Síntesis
The synthesis of N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide involves a multi-step process that starts with the reaction of 2-bromoindan-1-one with methylamine to yield N-methyl-2-indanone. This intermediate is then reacted with 2-bromo-N-methyl-N-(2-phenylethyl)acetamide to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been extensively studied for its potential applications in drug development, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, a protein that is involved in a variety of cellular processes, including neurotransmitter release, calcium signaling, and ion channel regulation.
Propiedades
IUPAC Name |
N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-25(14-12-17-7-3-2-4-8-17)22(21(27)24-13-11-20(23)26)15-18-9-5-6-10-19(18)16-22/h2-10H,11-16H2,1H3,(H2,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXRUYVQOPIYJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)C(=O)NCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5418817.png)


![N~1~,N~2~-dimethyl-N~2~-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}glycinamide](/img/structure/B5418848.png)

![3-(methoxymethyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418856.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5418864.png)
![1-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxopropan-2-ol](/img/structure/B5418868.png)

![N-(3,4-dimethylphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5418884.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide](/img/structure/B5418904.png)
![N-{4-[3-(4-chlorophenyl)acryloyl]phenyl}acetamide](/img/structure/B5418915.png)
![3-[2-(4-bromophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B5418920.png)